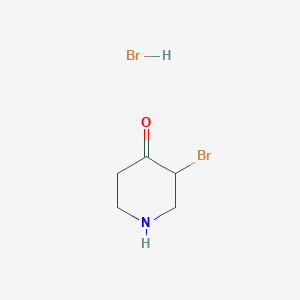

3-Bromopiperidin-4-one hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-Bromopiperidin-4-one hydrobromide" is a brominated derivative of piperidine, a heterocyclic amine. It is part of a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated piperidines often involves the reaction of piperidine derivatives with brominating agents. For example, the reaction of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine with brominating agents gives dibromo derivatives (Zhukova et al., 1992).

Molecular Structure Analysis

The molecular structure of brominated piperidines, including "this compound," typically features a piperidine ring with bromine and other substituents. These compounds can exhibit various crystal structures and hydrogen bonding patterns, as seen in related compounds (Dega‐Szafran et al., 2002).

Chemical Reactions and Properties

Brominated piperidines can participate in a range of chemical reactions, including radical reactions, spin-labelling, and redox reactions. For instance, the dibromo derivatives can undergo oxidation to form radicals (Alcock et al., 1977).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The crystalline form can vary based on the synthesis conditions and the presence of different substituents (Percino et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the presence of the bromine atom and other functional groups. The bromine atoms in these compounds can participate in electrophilic substitution reactions and influence the compound's reactivity (Kandasamy & Velraj, 2012).

Applications De Recherche Scientifique

Novel Synthesis of Pharmaceuticals

A study outlined a novel synthesis method for Halofuginone Hydrobromide, an effective anti-coccidial drug, highlighting the potential of brominated intermediates in pharmaceutical synthesis. The method is deemed cost-effective and scalable, suggesting broader applicability for related compounds (Zhang, Yao, & Liu, 2017).

Ionic Liquids and CO2 Capture

Research has shown the synthesis of an ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its effectiveness in capturing CO2. This innovative material can sequester CO2 reversibly, offering a promising solution for environmental management (Bates, Mayton, Ntai, & Davis, 2002).

Structural and Conformation Studies

The structural characterization of compounds related to 3-Bromopiperidin-4-one hydrobromide, such as 4-(N-methylpiperidinium)-butyric acid bromide, has been conducted. These studies provide insights into molecular conformations and hydrogen bonding, critical for understanding the chemical behavior and potential applications of brominated compounds (Dega-Szafran, Dulewicz, Szafran, Thaimattam, & Jaskólski, 2007).

Polymer Science

A report on the polymerization of substituted pyridines, including derivatives of this compound, explores the kinetic and structural aspects of forming poly(methylenepyridinium)s. This research could influence the development of novel polymeric materials with specific electronic or photonic properties (Monmoton, Lefebvre, & Fradet, 2008).

Enantioselective Synthesis

A catalytic enantioselective process for the synthesis of piperidines was developed, utilizing bromocyclization of olefinic amides. This method, potentially involving this compound or related structures, is significant for the production of chiral compounds used in drug development (Zhou, Tay, Chen, Leung, & Yeung, 2013).

Green Chemistry Approaches

Innovative methods for bromination reactions using safer, more sustainable chemistry were discussed, emphasizing the potential for using this compound in environmentally friendly synthetic pathways (Boovanahalli, Kim, & Chi, 2004).

Laser Application Materials

Semiorganic crystals synthesized from reactions involving hydrobromic acid have shown potential in laser applications. The study suggests that materials derived from or related to this compound could contribute to advancements in optical technologies (Aarthi & Raja, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromopiperidin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCMWXGWPQSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557233 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118652-88-3 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)